molecular formula C19H19NO2 B1271972 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone CAS No. 849021-33-6

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone

Cat. No. B1271972
CAS RN: 849021-33-6
M. Wt: 293.4 g/mol
InChI Key: ZEGSTFWPJWLKSN-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (Benzoxazol-2-yl ethanone) is a synthetic compound with a variety of applications in scientific research. It is a member of the benzoxazole family and is used as a reagent in organic synthesis, as a ligand for metal coordination complexes, and as a fluorescent dye. It has also been used in the development of new therapeutic agents and in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Fungicidal Activity

  • Mao, H., Song, H., and Shi, D. (2013) explored the synthesis of novel pyrazole derivatives using 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, showing moderate to excellent fungicidal activity against certain fungi like Cercospora arachidicola Hori. (Mao, Song, & Shi, 2013).

Synthesis of Imidazol Benzoxazol Derivatives

  • A synthesis method for imidazol benzoxazol derivatives was developed by Ahmadi Chalak Azimi et al. (2014), utilizing a compound related to this compound. (Ahmadi Chalak Azimi, 2014).

Catalytic and Electrochemical Properties

  • Karaoğlu, K. et al. (2016) investigated dinuclear Cu(II) complexes with ligands based on benzoxazole, demonstrating their catecholase-mimetic activities and electrochemical behaviors. (Karaoğlu et al., 2016).

X-ray Diffraction Analysis

  • The structure of a derivative of this compound was analyzed by Tkachev, V. V. et al. (2018) using single-crystal X-ray diffraction. (Tkachev et al., 2018).

Synthesis of Indazole Derivatives

  • Yan-feng, T. (2012) developed a synthesis route for indazole derivatives, which included the use of a compound related to this compound. (Yan-feng, 2012).

Versatile Chemical Transformations

  • Iasco, O. et al. (2012) synthesized benzoxazoles derivative ligands and studied their transformations upon complexation with 3d-metal ions. (Iasco et al., 2012).

Photoinduced Oxidative Annulation

  • Zhang, J. et al. (2017) demonstrated a photoinduced oxidative annulation process to synthesize ethanone derivatives, related to benzoxazole compounds. (Zhang et al., 2017).

Anti-Candida Activity

  • Staniszewska, M. et al. (2021) evaluated the anti-Candida activity and action mode of benzoxazole derivatives, including this compound. (Staniszewska et al., 2021).

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-19(2,3)14-10-8-13(9-11-14)16(21)12-18-20-15-6-4-5-7-17(15)22-18/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGSTFWPJWLKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375477
Record name 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849021-33-6
Record name 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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